molecular formula C6H8N2O B008681 3-Pyridinemethanamine 1-oxide CAS No. 106940-10-7

3-Pyridinemethanamine 1-oxide

Cat. No. B008681
M. Wt: 124.14 g/mol
InChI Key: OBULFLYPLSCKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of polymeric cobalt(II) complexes incorporating pyridine-N-oxide (referred to as pyo) showcases the versatility of 3-Pyridinemethanamine 1-oxide in forming complex structures. These compounds, such as [Co(pyo)2(dca)2]n, demonstrate the compound's ability to act as a ligand, forming coordination chains and intricate molecular architectures (Ghoshal et al., 2004).

Molecular Structure Analysis

The molecular structure of pyridine-N-oxide has been determined through gas phase electron diffraction, revealing internuclear distances and bond angles that highlight the unique geometric configuration of the molecule. The structure is characterized by specific bond distances such as N1–C2 and N1–O7, providing insights into the electronic and spatial arrangement that influences its reactivity and interaction with other molecules (Chiang, 1974).

Chemical Reactions and Properties

3-Pyridinemethanamine 1-oxide undergoes various chemical reactions, including 1,3-dipolar cycloaddition with phenyl isocyanates, forming dihydropyridine-form cycloadducts. These reactions are influenced by temperature and the presence of substituents, highlighting the compound's reactivity towards nucleophilic addition and cycloaddition reactions (Hisano et al., 1981).

Physical Properties Analysis

The physical properties of 3-Pyridinemethanamine 1-oxide derivatives, such as their crystalline structures and magnetic behavior, have been extensively studied. These properties are crucial for understanding the material characteristics of compounds containing 3-Pyridinemethanamine 1-oxide, which can influence their application in catalysis, magnetic materials, and coordination chemistry (Ghoshal et al., 2004).

Chemical Properties Analysis

The chemical properties of 3-Pyridinemethanamine 1-oxide are highlighted by its reactions with thiols, demonstrating its nucleophilicity and the ability to undergo substitution reactions. These properties are essential for synthetic applications, where 3-Pyridinemethanamine 1-oxide can be used as a building block for more complex molecules (Prachayasittikul et al., 1991).

Scientific Research Applications

Catalysis and Material Science

  • Catalytic Performance for Pyridine Degradation : A study demonstrated the effectiveness of hierarchical metal oxides in the catalytic peroxidation method for degrading toxic pyridine compounds from aqueous solutions, highlighting a potential application in water treatment technologies (Singh et al., 2017).

Coordination Chemistry and Molecular Structures

  • Synthesis and Magnetic Behavior of Polynuclear Complexes : Research on the synthesis and characterization of polynuclear cobalt(II) complexes involving pyridine-N-oxide reveals insights into their crystal structure and magnetic properties, contributing to the understanding of molecular interactions and magnetic behavior in complex systems (Ghoshal et al., 2004).
  • Novel Fe(III) Complex for Photodynamic Therapy : A study on the formation of an iron(III) complex with pyridin-2-ylmethanamine highlights its potential application in photodynamic therapy for breast cancer treatment, demonstrating the compound's ability to induce tumor suppression without significant toxicity (Zhu et al., 2019).

Energy Storage and Conversion

  • Graphene-Porphyrin MOF for Oxygen Reduction : A graphene-porphyrin metal-organic framework (MOF) synthesized using pyridine-functionalized graphene shows enhanced electrocatalytic activity for oxygen reduction reactions, suggesting potential applications in fuel cells and energy conversion technologies (Jahan et al., 2012).

Nanotechnology and Materials Engineering

  • Complex Nanotube Synthesis : A gradient electrospinning and controlled pyrolysis method was developed to synthesize various one-dimensional nanostructures, including mesoporous nanotubes, using a method that could potentially involve compounds like 3-Pyridinemethanamine 1-oxide, demonstrating the versatility of this approach in creating advanced materials for energy storage applications (Niu et al., 2015).

Antibacterial and Anticancer Activity

  • Bioactive Compounds from Allium stipitatum : The isolation of pyridine-N-oxide alkaloids from Allium stipitatum revealed compounds with significant antibacterial and anticancer activities, suggesting their potential in developing new therapeutic agents (O'Donnell et al., 2009).

Safety And Hazards

The safety data sheet for 3-Pyridinemethanamine 1-oxide includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBULFLYPLSCKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinemethanamine 1-oxide

Synthesis routes and methods

Procedure details

To pyridin-3-ylmethyl-carbamic acid tert-butyl ester (3.89 g, 18.7 mmol) dissolved in EtOH (50 mL), was added 3-chloroperoxybenzoic acid (4.7 g, 27.4 mmol). After 4 hours the volatiles were removed in vacuo and the crude was redissolved in CH2Cl2 (25 mL). To this solution was added TFA (25 mL) and the reaction was stirred at 25° C. for 2 h then the volatiles were removed in vacuo. The crude was redissolved in CH2Cl2 and evaporated. This procedure was done twice more. (1-Oxy-pyridin-3-yl)-methylamine was obtained with contamination of 3-chlorobenzoic acid, but carried further without any additional purification (2.74 g).
Quantity
3.89 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinemethanamine 1-oxide
Reactant of Route 2
Reactant of Route 2
3-Pyridinemethanamine 1-oxide
Reactant of Route 3
3-Pyridinemethanamine 1-oxide
Reactant of Route 4
Reactant of Route 4
3-Pyridinemethanamine 1-oxide
Reactant of Route 5
Reactant of Route 5
3-Pyridinemethanamine 1-oxide
Reactant of Route 6
3-Pyridinemethanamine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.